Gamma-Valerolactone

Catalog No.
S604905
CAS No.
108-29-2
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gamma-Valerolactone

CAS Number

108-29-2

Product Name

Gamma-Valerolactone

IUPAC Name

5-methyloxolan-2-one

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3

InChI Key

GAEKPEKOJKCEMS-UHFFFAOYSA-N

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
miscible with alcohol, most fixed oils and wate

Synonyms

4-valerolactone, gamma-valerolactone

Canonical SMILES

CC1CCC(=O)O1

The exact mass of the compound gamma-Valerolactone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 72° f (ntp, 1992)miscible with alcohol, most fixed oils and water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33700. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. It belongs to the ontological category of butan-4-olide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Gamma-Valerolactone (GVL) is a biomass-derived platform chemical and aprotic solvent increasingly specified as a sustainable, lower-toxicity alternative to conventional solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). Key procurement-relevant baseline properties include a high boiling point (207-208 °C), high flash point (~96 °C), and low vapor pressure, which contribute to safer handling and reduced volatile organic compound (VOC) emissions. GVL is fully water-miscible and recognized for its thermal stability and resistance to peroxide formation under ambient conditions, making it a robust choice for both synthesis and formulation applications.

Direct substitution of Gamma-Valerolactone with its chemical precursor, levulinic acid (LA), or with other bio-solvents like 2-methyltetrahydrofuran (2-MeTHF) is often impractical, leading to process failure or inferior outcomes. Levulinic acid is an organic acid, introducing significant corrosivity and pH-sensitivity into systems where GVL's neutral lactone structure is required. Comparatively, solvents like 2-MeTHF possess different Hansen Solubility Parameters (HSPs), resulting in a significantly different polymer solubility profile and making it unsuitable for formulations where GVL's specific solvency is critical. Furthermore, GVL exhibits superior hydrolytic stability compared to many simple esters, maintaining its structure in aqueous conditions where others would readily degrade, a crucial factor for biphasic reactions or processing wet biomass.

Reduced Hazard Profile: A Quantifiable Safety and Regulatory Advantage Over NMP

Gamma-Valerolactone is not classified for reproductive toxicity under GHS/CLP regulations. In stark contrast, N-methyl-2-pyrrolidone (NMP) is classified as a Category 1B reproductive toxicant (H360D: May damage the unborn child), placing it on regulatory watch lists and requiring stringent handling protocols. This fundamental difference in hazard classification is a primary driver for substitution in industrial applications to mitigate long-term health risks and reduce regulatory compliance burdens.

Evidence DimensionGHS Reproductive Toxicity Classification (Regulation (EC) No 1272/2008)
Target Compound DataGamma-Valerolactone: Not classified as a reproductive toxicant.
Comparator Or BaselineN-methyl-2-pyrrolidone (NMP): Classified as Repr. 1B (H360D).
Quantified DifferenceGVL avoids a critical hazard classification required for NMP.
ConditionsStandardized hazard classification according to global and European regulations.

Procuring GVL instead of NMP significantly reduces worker exposure risk, simplifies safety protocols, and avoids the severe regulatory restrictions associated with substances of very high concern.

Superior Hydrolytic Stability for Aqueous and Biphasic Processability

Gamma-Valerolactone demonstrates notable stability in neutral aqueous solutions, showing no significant reaction with water for several weeks at temperatures up to 60 °C. Even at 100 °C, the ring-opening hydrolysis to 4-hydroxyvaleric acid (4-HVA) is slow, reaching equilibrium over days. Under acidic conditions (e.g., H2SO4) at elevated temperatures (150-180 °C), the equilibrium concentration of 4-HVA remains low, typically around 3-4 mol%. This contrasts sharply with simple acyclic esters, which are more susceptible to rapid hydrolysis under similar conditions.

Evidence DimensionHydrolysis to 4-hydroxyvaleric acid (4-HVA) in aqueous solution
Target Compound DataGVL: ~3-4 mol% 4-HVA at equilibrium in acidic conditions (150-180 °C).
Comparator Or BaselineSimple Esters: Generally higher rates of hydrolysis under acidic or basic conditions.
Quantified DifferenceHigh structural integrity in the presence of water, especially under neutral and moderately acidic high-temperature conditions.
ConditionsAqueous solutions, neutral to acidic pH, temperatures ranging from 60 °C to 180 °C.

This stability is critical for procurement in biomass processing, where water is inherently present, and in biphasic catalytic systems, ensuring solvent integrity, predictable reaction kinetics, and minimizing yield loss.

High-Yield Precursor for 1,4-Pentanediol (1,4-PDO) Synthesis

GVL serves as a direct and highly efficient precursor for the synthesis of 1,4-pentanediol (1,4-PDO), a valuable monomer for polyesters and polyurethanes. Using heterogeneous catalysts such as Cu/ZnO or Zn-promoted Cu/Al2O3, GVL can be hydrogenated to 1,4-PDO with very high selectivity, often exceeding 97-99%. For example, a Cu/ZnO catalyst achieved 82.3% GVL conversion with 99.2% selectivity to 1,4-PDO at 140 °C. This provides a more direct and atom-economical route compared to multi-step processes starting from levulinic acid.

Evidence DimensionSelectivity to 1,4-Pentanediol via Hydrogenation
Target Compound DataFrom GVL: >97% selectivity reported with various catalysts.
Comparator Or BaselineFrom Levulinic Acid: A multi-step process where GVL is an intermediate; overall yield is inherently lower.
Quantified DifferenceSignificantly higher selectivity and process efficiency by starting directly from the isolated intermediate, GVL.
ConditionsCatalytic hydrogenation, typical conditions: 140-180 °C, H2 pressure 1.5-5 MPa, using catalysts like Cu/ZnO or Co/ZrO2.

For buyers manufacturing C5 chemicals or polymers, procuring GVL provides a more efficient, higher-yielding, and potentially lower-cost synthetic pathway to 1,4-PDO than starting from its own precursor, levulinic acid.

Effective Solvency for Key Polymers in Membrane and Electrode Fabrication

Gamma-Valerolactone has been demonstrated as an effective solvent for polymers used in advanced manufacturing, such as polysulfone (PSU) and polyvinylidene fluoride (PVDF), which are poorly soluble in many other green solvents. Studies show GVL can successfully replace NMP in the fabrication of PVDF membranes and battery electrodes. While processing may require elevated temperatures (e.g., 60 °C) to match NMP's performance, the resulting electrochemical properties of thick-film cathodes are comparable, validating GVL as a viable, lower-toxicity processing solvent.

Evidence DimensionSpecific Capacity Retention in Li-ion Cathodes (Thick Film, 120°C drying)
Target Compound DataGVL-processed cathode: Comparable specific capacity to NMP-processed cathode after 100 cycles.
Comparator Or BaselineNMP-processed cathode: The industry-standard benchmark.
Quantified DifferenceNo significant performance loss in high-throughput manufacturing scenarios when substituting NMP with GVL.
ConditionsFabrication of Li-ion battery cathodes using PVDF binder, with a harsh drying temperature of 120 °C.

This enables procurement of a safer, bio-based solvent for high-value applications like membrane and battery manufacturing without compromising the performance of the final product, directly addressing the need to replace regulated solvents like NMP.

NMP Replacement in Polymer Processing for Membranes and Coatings

Based on its demonstrated ability to dissolve key industrial polymers like PSU and PVDF and its significantly better safety profile, GVL is the indicated choice for manufacturing polymer membranes, coatings, and battery electrode slurries where regulatory pressure and worker safety mandate a move away from NMP.

Robust Solvent for Aqueous-Phase Biomass Conversion

GVL's high boiling point and superior hydrolytic stability make it a prime candidate for use as a co-solvent in the processing of lignocellulosic biomass, where reactions are often performed in the presence of water and acid catalysts at elevated temperatures.

High-Efficiency Feedstock for C5 Chemicals and Polymer Monomers

For chemical manufacturers, procuring GVL provides a direct, high-selectivity route to 1,4-pentanediol (1,4-PDO), a key monomer for performance polymers. Its use streamlines the synthesis process, offering higher yields compared to starting from upstream precursors like levulinic acid.

Physical Description

Gamma-valerolactone is a clear, colorless, mobile liquid. pH (anhydrous): 7.0. pH (10% solution in distilled water): 4.2. (NTP, 1992)
Colorless liquid; [CAMEO]
Liquid
colourless to slightly yellow liquid with a warm, sweet, herbaceous odou

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Exact Mass

100.052429494 Da

Monoisotopic Mass

100.052429494 Da

Boiling Point

405 to 406 °F at 760 mmHg (NTP, 1992)
207.00 to 208.00 °C. @ 760.00 mm Hg

Flash Point

178 °F (NTP, 1992)

Heavy Atom Count

7

Vapor Density

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

1.057 at 68 °F (NTP, 1992) - Denser than water; will sink
1.047-1.054

Melting Point

-24 °F (NTP, 1992)
-31 °C

UNII

O7056XK37X

Related CAS

219630-19-0

GHS Hazard Statements

Aggregated GHS information provided by 1585 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1425 of 1585 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 160 of 1585 companies with hazard statement code(s):;
H319 (99.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.5 mmHg at 84 °F ; 3.5 mmHg at 124 °F; 11.5 mmHg at 163 °F (NTP, 1992)

Pictograms

Irritant

Irritant

Other CAS

108-29-2
57129-69-8

Wikipedia

Gamma-Valerolactone

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2(3H)-Furanone, dihydro-5-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types